molecular formula C7H9Cl2NO B6211588 (3-amino-4-chlorophenyl)methanol hydrochloride CAS No. 2703779-62-6

(3-amino-4-chlorophenyl)methanol hydrochloride

Cat. No.: B6211588
CAS No.: 2703779-62-6
M. Wt: 194.06 g/mol
InChI Key: NPDMBYFHRJTEFU-UHFFFAOYSA-N
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Description

(3-amino-4-chlorophenyl)methanol hydrochloride is an organic compound with the molecular formula C7H8ClNO. It is a derivative of phenol, where the phenol group is substituted with an amino group at the 3-position and a chlorine atom at the 4-position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4-chlorophenyl)methanol hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 3-nitro-4-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the nitro group to an amino group, resulting in the formation of (3-amino-4-chlorophenyl)methanol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas pressure. The resulting product is then purified and converted to its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-chlorophenyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be further reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 3-amino-4-chlorobenzaldehyde or 3-amino-4-chlorobenzophenone.

    Reduction: Formation of 3-amino-4-chlorophenylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-amino-4-chlorophenyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-amino-4-chlorophenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-4-chlorophenyl)ethanol
  • (3-amino-4-chlorophenyl)propylamine
  • (3-amino-4-chlorophenyl)acetic acid

Uniqueness

(3-amino-4-chlorophenyl)methanol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2703779-62-6

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

(3-amino-4-chlorophenyl)methanol;hydrochloride

InChI

InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H

InChI Key

NPDMBYFHRJTEFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)N)Cl.Cl

Purity

95

Origin of Product

United States

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